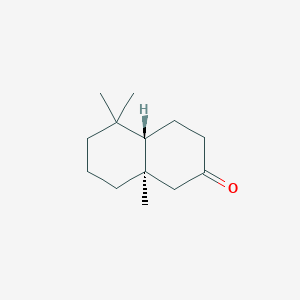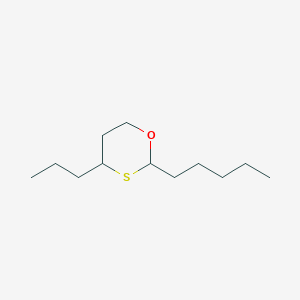
1-Methyl-2-trimethylsilanylmethyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-trimethylsilanylmethyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a trimethylsilanylmethyl group. This compound is notable for its unique structural features, which include the incorporation of a silicon atom bonded to three methyl groups. The presence of the trimethylsilanylmethyl group imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-trimethylsilanylmethyl-benzene typically involves the reaction of benzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the trimethylsilanylmethyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product.
化学反応の分析
Types of Reactions: 1-Methyl-2-trimethylsilanylmethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trimethylsilanylmethyl group to a simpler methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of 1-Methyl-2-methyl-benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1-Methyl-2-trimethylsilanylmethyl-benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and activity.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-2-trimethylsilanylmethyl-benzene involves its interaction with various molecular targets. The trimethylsilanylmethyl group can act as a protecting group in organic synthesis, temporarily shielding reactive sites on molecules. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its ability to stabilize intermediates and facilitate specific chemical transformations.
類似化合物との比較
Trimethylsilylbenzene: Similar structure but lacks the additional methyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the benzene ring.
1,2,3-Trimethylbenzene: Contains three methyl groups on the benzene ring but no silicon atom.
Uniqueness: 1-Methyl-2-trimethylsilanylmethyl-benzene is unique due to the presence of both a benzene ring and a trimethylsilanylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.
特性
CAS番号 |
4225-37-0 |
|---|---|
分子式 |
C11H18Si |
分子量 |
178.35 g/mol |
IUPAC名 |
trimethyl-[(2-methylphenyl)methyl]silane |
InChI |
InChI=1S/C11H18Si/c1-10-7-5-6-8-11(10)9-12(2,3)4/h5-8H,9H2,1-4H3 |
InChIキー |
PGHJBXBQQYSTPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)

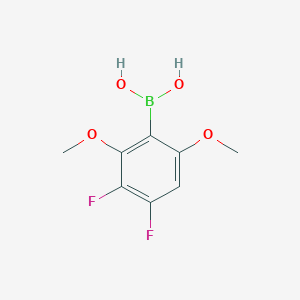

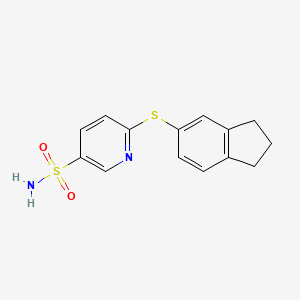
![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
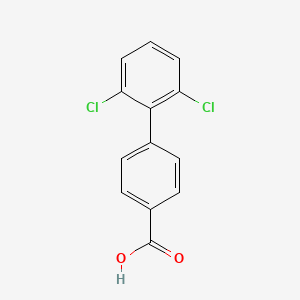
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
